Methyl 2,2-dicyanoacetate
CAS No.:
Cat. No.: VC14170859
Molecular Formula: C5H4N2O2
Molecular Weight: 124.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4N2O2 |
|---|---|
| Molecular Weight | 124.10 g/mol |
| IUPAC Name | methyl 2,2-dicyanoacetate |
| Standard InChI | InChI=1S/C5H4N2O2/c1-9-5(8)4(2-6)3-7/h4H,1H3 |
| Standard InChI Key | QYIAMKIMEWJTFH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C#N)C#N |
Introduction
Synthetic Pathways for Cyanoacetate Derivatives
Alkylation of Cyanoacetate Esters
Physicochemical Properties and Stability
While methyl 2,2-dicyanoacetate’s exact properties remain uncharacterized, extrapolations from analogs provide preliminary insights:
The addition of a second cyano group would increase molecular polarity, potentially raising the boiling point and reducing water solubility compared to methyl cyanoacetate. The electron-withdrawing nature of dual cyano groups could also lower the pKa of the α-hydrogen, enhancing acidity and facilitating deprotonation in base-catalyzed reactions.
Reactivity and Applications in Organic Synthesis
Knoevenagel Condensation
Methyl cyanoacetate participates in Knoevenagel condensations with aldehydes to form α,β-unsaturated nitriles, a reaction pivotal in synthesizing dyes and pharmaceuticals . Methyl 2,2-dicyanoacetate, with enhanced electrophilicity, could accelerate such condensations or enable novel adduct formations, though experimental validation is needed.
Heterocyclic Synthesis
Reactions between 2-methylchromones and cyanoacetamides yield dihydropyridine carbonitriles, showcasing cyanoacetates’ role in constructing nitrogen-containing heterocycles . The dual cyano groups in methyl 2,2-dicyanoacetate might facilitate cyclization reactions, potentially leading to fused polycyclic systems with applications in medicinal chemistry.
Polymer and Material Science
Methyl cyanoacetate derivatives serve as UV stabilizers and precursors for α-cyanoacrylates (superglues) . Introducing a second cyano group could modify polymerization kinetics or adhesion properties, warranting exploration in advanced material design.
Challenges and Future Directions
The absence of direct data on methyl 2,2-dicyanoacetate underscores the need for targeted synthetic studies. Key challenges include:
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Synthetic Route Development: Optimizing cyano group introduction without side reactions.
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Stability Assessment: Evaluating susceptibility to hydrolysis or decomposition under ambient conditions.
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Application-Specific Testing: Screening for bioactivity or material properties in pharmaceutical and industrial contexts.
Proposed methodologies could adapt existing protocols for methyl cyanoacetate alkylation or explore nitrile exchange reactions using metal cyanides. Computational modeling (e.g., DFT studies) may also predict reactivity patterns and guide experimental design.
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